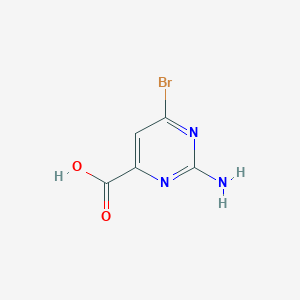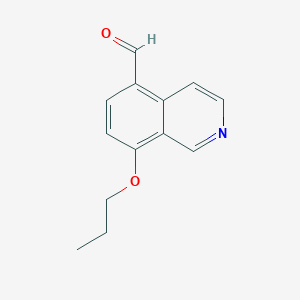![molecular formula C11H15N5 B11887995 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine CAS No. 91338-54-4](/img/structure/B11887995.png)
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-methylpiperazin-1-yl group. It is known for its potential therapeutic applications, particularly as a kinase inhibitor, making it a valuable candidate for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the 4-methylpiperazin-1-yl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolo[2,3-d]pyrimidine core can be synthesized via a condensation reaction between a pyrimidine derivative and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for achieving consistent results .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups that enhance its biological activity.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, potentially altering its reactivity and interaction with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidine analogs .
Aplicaciones Científicas De Investigación
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, primarily kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenous leukemia.
FN-1501: Another pyrrolo[2,3-d]pyrimidine derivative that exhibits potent FLT3 and CDK inhibition.
Sunitinib: A multi-targeted kinase inhibitor used in cancer therapy.
Uniqueness
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively inhibit certain kinases while exhibiting favorable pharmacokinetic properties makes it a valuable compound for drug development .
Propiedades
Número CAS |
91338-54-4 |
|---|---|
Fórmula molecular |
C11H15N5 |
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
4-(4-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H15N5/c1-15-4-6-16(7-5-15)11-9-2-3-12-10(9)13-8-14-11/h2-3,8H,4-7H2,1H3,(H,12,13,14) |
Clave InChI |
XPRRJFARPURYNF-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC=NC3=C2C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)





![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)





![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)
